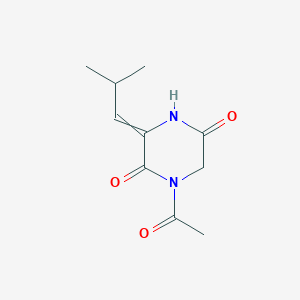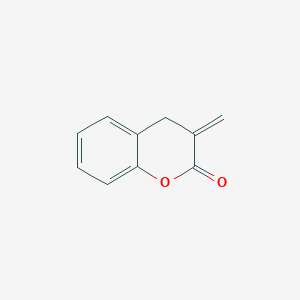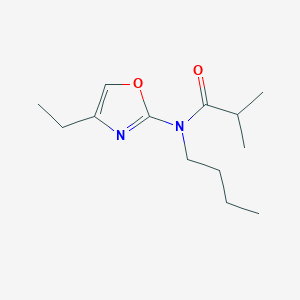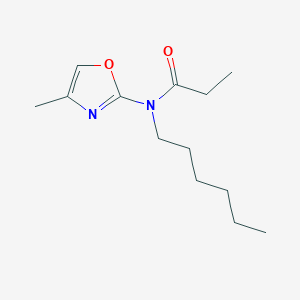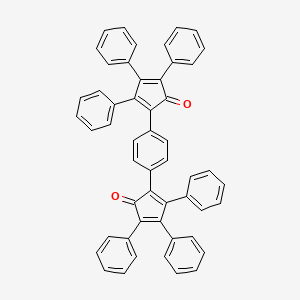![molecular formula C18H12O6P2 B14628807 1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis- CAS No. 55330-71-7](/img/structure/B14628807.png)
1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and phosphite groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- typically involves the reaction of appropriate phenolic compounds with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The phenolic compounds are first converted to their corresponding phosphorochloridates, which then undergo cyclization to form the desired benzodioxaphosphole structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite groups to phosphines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through its phosphite groups, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodioxaphosphole, 2,2,2-trichloro-2,2-dihydro-: This compound has a similar core structure but with different substituents, leading to distinct chemical properties and reactivity.
2,2’-[1,2-phenylenebis(oxy)]bis-1,3,2-benzodioxaphosphole: Another closely related compound with variations in the aromatic ring substituents.
Uniqueness
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is unique due to its specific arrangement of aromatic rings and phosphite groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
55330-71-7 |
|---|---|
Molecular Formula |
C18H12O6P2 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-[2-(1,3,2-benzodioxaphosphol-2-yloxy)phenoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C18H12O6P2/c1-2-8-14-13(7-1)19-25(20-14)23-17-11-5-6-12-18(17)24-26-21-15-9-3-4-10-16(15)22-26/h1-12H |
InChI Key |
NKYUSHOMSREBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)OC3=CC=CC=C3OP4OC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
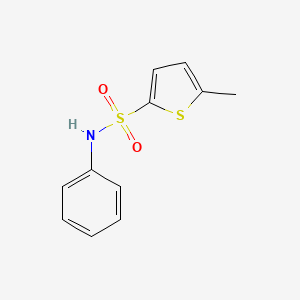


![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
